molecular formula C14H18BrN3O3S B8408769 1,2-Diamino-4-bromo-pyridinium 2,4,6-trimethyl-benzenesulfonate

1,2-Diamino-4-bromo-pyridinium 2,4,6-trimethyl-benzenesulfonate

Cat. No. B8408769
M. Wt: 388.28 g/mol
InChI Key: LXUAONTZSZVYOF-UHFFFAOYSA-N
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Patent
US08349824B2

Procedure details

A mixture of 1,2-diamino-4-bromopyridinium 2,4,6-trimethylbenzenesulfonate (4.18 g, 10.8 mmol) and ethyl 2-chloro-2-oxoacetate (2.4 ml, 21.5 mmol) in pyridine (25 ml) is heated for 18 hours to 100° C. The solvent is evaporated and the orange residue triturated with sat. aqueous sodium hydrogencarbonate solution for 2 hours. The solid is collected by filtration, washed several times with water and dried affording ethyl 7-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate (1.759 g, 60.5%) as a light pink solid. mp.: 158-160° C. MS: m/z=270.2 (M+H+).
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1C=C(C)C=C(C)C=1S([O-])(=O)=O.[NH2:14][N+:15]1[CH:20]=[CH:19][C:18]([Br:21])=[CH:17][C:16]=1[NH2:22].Cl[C:24](=O)[C:25]([O:27][CH2:28][CH3:29])=[O:26]>N1C=CC=CC=1>[Br:21][C:18]1[CH:19]=[CH:20][N:15]2[N:14]=[C:24]([C:25]([O:27][CH2:28][CH3:29])=[O:26])[N:22]=[C:16]2[CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4.18 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)C)S(=O)(=O)[O-].N[N+]1=C(C=C(C=C1)Br)N
Name
Quantity
2.4 mL
Type
reactant
Smiles
ClC(C(=O)OCC)=O
Name
Quantity
25 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated for 18 hours to 100° C
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the orange residue triturated with sat. aqueous sodium hydrogencarbonate solution for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration
WASH
Type
WASH
Details
washed several times with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2N(C=C1)N=C(N2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.759 g
YIELD: PERCENTYIELD 60.5%
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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